molecular formula C16H12N4O2S B13377146 3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether

3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether

Cat. No.: B13377146
M. Wt: 324.4 g/mol
InChI Key: HQMRYFDAXFCZRT-BQYQJAHWSA-N
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Description

3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a complex organic compound featuring a unique structure that combines a furan ring, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring could produce triazolines.

Scientific Research Applications

3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of furan, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4O2S/c1-21-13-5-2-4-11(10-13)15-17-18-16-20(15)19-14(23-16)8-7-12-6-3-9-22-12/h2-10H,1H3/b8-7+

InChI Key

HQMRYFDAXFCZRT-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Origin of Product

United States

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